molecular formula C15H11N3O3 B3416424 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 817172-43-3

8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B3416424
CAS No.: 817172-43-3
M. Wt: 281.27 g/mol
InChI Key: CYRAZYGNOQUEOO-UHFFFAOYSA-N
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Description

8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound characterized by its imidazo[1,2-a]pyridine core structure, which is substituted with a nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminopyridine derivatives with nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imidazo[1,2-a]pyridine ring followed by nitration and methylation steps.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of halogenated derivatives or other substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been studied for its potential bioactive properties. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer effects.

Medicine: The compound is being investigated for its therapeutic potential. It may serve as a lead compound in the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets. The nitro group and the imidazo[1,2-a]pyridine core are believed to play crucial roles in binding to biological receptors and enzymes, leading to downstream effects in cellular pathways.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents.

  • Nitrophenyl derivatives: Compounds containing nitrophenyl groups exhibit similar reactivity and biological activities.

Uniqueness: 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

8-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-4-3-7-17-13(9-19)14(16-15(10)17)11-5-2-6-12(8-11)18(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRAZYGNOQUEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168395
Record name 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817172-43-3
Record name 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817172-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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